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Compound of Interest

Compound Name:
(s)-3-(p-Methylphenyl)-beta-

alanine

Cat. No.: B1299981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the chiral amino

acid (s)-3-(p-Methylphenyl)-beta-alanine. Due to the limited availability of direct experimental

spectra for this specific compound, this document presents predicted mass spectrometry data

alongside representative spectroscopic information for the parent compound, beta-alanine, to

offer insights into its structural characterization. This guide also outlines general experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, crucial for the analysis of such compounds in a research and drug

development context.

Data Presentation
The following tables summarize the available spectroscopic data. It is important to note that the

NMR and IR data are for the parent compound, beta-alanine, and are provided as a reference

for the expected functional group regions. The mass spectrometry data is predicted for (s)-3-(p-
Methylphenyl)-beta-alanine.

Table 1: Representative ¹H and ¹³C NMR Data for beta-Alanine
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Nucleus Chemical Shift (ppm) Solvent

¹H 3.18 (t) D₂O

2.56 (t)

¹³C 181.16 D₂O

39.23

36.29

Note: Data for beta-alanine is sourced from the Biological Magnetic Resonance Bank (BMRB).

Chemical shifts are referenced to DSS at 0 ppm. The spectrum for (s)-3-(p-Methylphenyl)-
beta-alanine would be significantly more complex in the aromatic region (approx. 7.0-7.5 ppm)

and would show a signal for the methyl group (approx. 2.3 ppm).

Table 2: Representative IR Absorption Data for beta-Alanine

Functional Group Vibrational Mode Wavenumber (cm⁻¹)

O-H (Carboxylic Acid) Stretching 3200-2500 (broad)

N-H (Amine) Stretching 3400-3250

C-H (Aliphatic) Stretching 2980-2850

C=O (Carboxylic Acid) Stretching 1725-1700

N-H (Amine) Bending 1650-1580

C-N Stretching 1250-1020

Note: This is generalized data for beta-alanine. The spectrum for (s)-3-(p-Methylphenyl)-beta-
alanine would additionally exhibit peaks corresponding to the aromatic C-H stretching (approx.

3100-3000 cm⁻¹) and aromatic C=C stretching (approx. 1600-1450 cm⁻¹).

Table 3: Predicted Mass Spectrometry Data for (s)-3-(p-Methylphenyl)-beta-alanine
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Adduct Predicted m/z

[M+H]⁺ 180.1019

[M+Na]⁺ 202.0838

[M-H]⁻ 178.0873

Note: Data predicted by computational models and sourced from PubChem.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for solid organic

compounds like (s)-3-(p-Methylphenyl)-beta-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a

clean, dry vial. The choice of solvent depends on the sample's solubility.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio.

If required, acquire the ¹³C NMR spectrum, which will necessitate a longer acquisition time

due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) powder to remove any moisture,

which can interfere with the spectrum.

In an agate mortar and pestle, grind 1-2 mg of the solid sample until a fine, consistent

powder is obtained.

Add approximately 100-200 mg of the dry KBr powder to the mortar.
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Gently but thoroughly mix and grind the sample and KBr together to ensure a

homogeneous mixture.

Transfer the mixture into a pellet-forming die.

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent, or translucent pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die.

Place the pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract the spectral

contributions of atmospheric water and carbon dioxide.

Acquire the sample spectrum.

Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the elemental

composition and structure of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a stock solution of the sample by dissolving a small amount in a suitable volatile

solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1

mg/mL.

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

If necessary, filter the final solution to remove any particulates.

Data Acquisition:
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Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate using a syringe pump.

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of

the analyte.

Acquire the mass spectrum in either positive or negative ion mode, depending on the

nature of the analyte. For an amino acid, both modes can be informative.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized organic compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.
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To cite this document: BenchChem. [Spectroscopic Profile of (s)-3-(p-Methylphenyl)-beta-
alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299981#s-3-p-methylphenyl-beta-alanine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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